3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride
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Overview
Description
3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the azaspiro structure in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride typically involves the reaction of a suitable azaspiro precursor with prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azaspiro ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azaspiro derivatives.
Scientific Research Applications
3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A non-collinear benzene bioisostere that can mimic phenyl rings in drugs.
Prop-2-en-1-one derivatives: Compounds with similar structural features and reactivity.
Uniqueness
3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific azaspiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H16ClN |
---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
3-prop-2-enyl-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-4-8-7-10-9(8)5-3-6-9;/h2,8,10H,1,3-7H2;1H |
InChI Key |
WKXSQHJXTUPZPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CNC12CCC2.Cl |
Origin of Product |
United States |
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